methyl 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Description

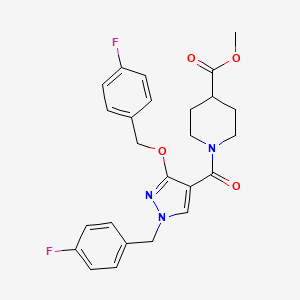

This compound is a pyrazole-piperidine hybrid featuring dual 4-fluorobenzyl substituents: one as a benzyl group at the pyrazole N1-position and another as a benzyl ether at the pyrazole C3-position. The pyrazole core is linked via a carbonyl group to a piperidine ring, which is further substituted with a methyl ester at the C4 position. While direct synthetic details for this compound are absent in the provided evidence, analogous procedures (e.g., Suzuki coupling for pyrazole-boronic acid derivatives, as in ) may inform its synthesis .

Properties

IUPAC Name |

methyl 1-[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carbonyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F2N3O4/c1-33-25(32)19-10-12-29(13-11-19)24(31)22-15-30(14-17-2-6-20(26)7-3-17)28-23(22)34-16-18-4-8-21(27)9-5-18/h2-9,15,19H,10-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWBZWYWLFIBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C22H24F2N4O4

- Molecular Weight : 432.45 g/mol

This compound features a piperidine ring, a pyrazole moiety, and fluorobenzyl groups, which are known to influence its biological properties.

Enzyme Inhibition

Compounds containing piperidine and pyrazole frameworks have been studied for their ability to inhibit enzymes such as cyclin-dependent kinases (CDKs). For example, related compounds have shown IC50 values in the low micromolar range against CDK2 and CDK9, suggesting potential for use in cancer therapeutics . The presence of the fluorobenzyl groups may enhance binding affinity to these targets due to increased lipophilicity.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. For instance, studies have shown that modifications to the pyrazole ring can lead to enhanced activity against Gram-positive and Gram-negative bacteria. The incorporation of fluorobenzyl groups could further augment this activity by improving the compound's interaction with bacterial membranes .

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

- Anticancer Studies : A study on pyrazolo[3,4-b]pyridines demonstrated significant antiproliferative effects against various cancer cell lines, with some derivatives achieving IC50 values below 1 µM .

- Enzyme Inhibition : Research on similar piperidine derivatives showed promising results in inhibiting GSK-3β, a target implicated in various cancers. These compounds exhibited improved metabolic stability and selectivity .

- Antimicrobial Testing : In vitro assays indicated that certain pyrazole derivatives displayed potent activity against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) as low as 6 µM reported for specific compounds .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring, a pyrazole moiety, and multiple fluorobenzyl substituents. The presence of fluorine atoms is significant as they can enhance the biological activity of pharmaceutical compounds due to their electronegative nature. The crystal structure has been studied, revealing important geometric parameters that influence its reactivity and interaction with biological targets .

Crystal Structure Data

| Atom | x-coordinate | y-coordinate | z-coordinate | U iso/U eq |

|---|---|---|---|---|

| O1 | 0.58756(12) | 0.28236(16) | 0.52385(7) | 0.0534(3) |

| O2 | 0.82705(11) | 0.06561(16) | 0.47420(7) | 0.0514(3) |

| F1 | -0.01456(12) | 0.24082(19) | 0.26308(9) | 0.0876(4) |

This table summarizes the atomic coordinates and displacement parameters from the crystal structure analysis, which are critical for understanding the compound's interactions at a molecular level.

General Synthesis Steps

- Formation of Pyrazole : The initial step involves synthesizing the pyrazole core through cyclization reactions.

- Substitution Reactions : Introduction of the fluorobenzyl groups via nucleophilic substitution.

- Piperidine Formation : Cyclization to form the piperidine ring, followed by carboxylation to yield the final product.

Therapeutic Potential

Methyl 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate has shown promise in various therapeutic applications:

- Anti-inflammatory Agents : Compounds with similar structures have been identified as effective anti-inflammatory agents, potentially useful in treating conditions like arthritis or other inflammatory diseases .

- Cancer Research : The pyrazole framework is known for its ability to inhibit specific pathways involved in cancer progression, making it a candidate for further investigation in oncology .

Case Studies

- Inhibition Studies : A study demonstrated that derivatives of pyrazolo compounds exhibited significant inhibition against certain cancer cell lines, suggesting that this compound could be explored for similar effects .

- Fungicidal Applications : Related compounds have been utilized as precursors for fungicides, highlighting the potential agricultural applications of derivatives from this chemical class .

Comparison with Similar Compounds

Fluorinated Substituents

The target compound’s dual 4-fluorobenzyl groups enhance lipophilicity and metabolic stability compared to mono-fluorinated analogs like ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate . Fluorine atoms are known to improve bioavailability by reducing oxidative metabolism .

Piperidine Linker Modifications

The piperidine-methyl ester group in the target compound contrasts with the ketone in 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one . Esters are more hydrolytically labile than ketones, which may influence pharmacokinetics.

Hybrid Core Systems

The pyrazole-carbonyl-piperidine architecture is distinct from chromenone-pyrazolopyrimidine hybrids (e.g., ), which exhibit higher molecular weights (>570 g/mol) and extended planar structures likely influencing DNA or kinase binding .

Physicochemical Properties

- Solubility: While direct data for the target compound are lacking, notes that fluorinated quaternary ammonium compounds (e.g., BAC-C12) exhibit critical micelle concentrations (CMCs) of 0.4–8.3 mM, suggesting moderate aqueous solubility for fluorinated aromatics .

- Thermal Stability: The melting point of the chromenone-pyrazolopyrimidine analog (258–260°C) implies that increased aromaticity elevates thermal stability compared to simpler esters.

Q & A

Q. What are the optimized synthetic routes for preparing methyl 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols:

Pyrazole Core Formation : React 4-fluorobenzylamine with a substituted pyrazole precursor (e.g., 3-hydroxy-1H-pyrazole) under nucleophilic aromatic substitution conditions.

Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to conjugate the pyrazole-carbonyl moiety to the piperidine-4-carboxylate scaffold .

Functionalization : Introduce the 4-fluorobenzyloxy group via Mitsunobu reaction or alkylation using 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .

Key Considerations : Optimize reaction temperatures (reflux in ethanol or THF) and stoichiometry to minimize by-products. Purification via flash chromatography or preparative HPLC is critical for isolating the target compound .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, piperidine methylene signals at δ 3.0–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the pyrazole-piperidine linkage .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer: Initial screening should focus on:

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity Profiling : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Computational Docking : Predict binding affinity to receptors (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up without compromising purity?

Methodological Answer:

- Design of Experiments (DOE) : Apply factorial design to optimize solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time .

- Flow Chemistry : Utilize continuous-flow reactors to enhance mixing and heat transfer during critical steps like coupling or fluorobenzyloxy introduction .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediates .

Q. How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based) to identify off-target effects or assay-specific artifacts .

- Proteomic Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map interaction networks and validate target engagement .

- Structural Dynamics : Perform molecular dynamics simulations to assess conformational changes in the compound-receptor complex under varying pH or ionic conditions .

Q. What strategies are effective for probing structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl or alter the piperidine carboxylate to an amide) .

- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .

- Cryo-EM or SPR : Study binding kinetics and stoichiometry with target proteins to correlate structural features with potency .

Q. How to address solubility and bioavailability challenges in preclinical studies?

Methodological Answer:

- Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility .

- Nanoparticle Formulation : Use PLGA or liposomal carriers to enhance oral bioavailability .

- Pharmacokinetic Modeling : Predict ADME properties using software like GastroPlus™, validated with in vivo rodent studies .

Data Analysis and Contradiction Management

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Dynamic Effects : Assess if solution-state NMR data reflects conformational flexibility not captured in X-ray structures .

- Tautomerism Analysis : Investigate potential pyrazole ring tautomerism via variable-temperature NMR or DFT calculations .

- Synchrotron Validation : Re-collect X-ray data at higher resolution (≤1.0 Å) to resolve ambiguities .

Q. What statistical approaches are suitable for analyzing high-throughput screening data?

Methodological Answer:

- Z’-Factor Analysis : Evaluate assay robustness by comparing positive/negative controls across plates .

- Machine Learning : Apply Random Forest or SVM models to identify activity cliffs or outliers in large datasets .

- Pathway Enrichment : Use Gene Ontology (GO) or KEGG to contextualize hits within biological pathways .

Experimental Design for Mechanism of Action Studies

Q. How to design a CRISPR-Cas9 screen to identify genetic modifiers of compound sensitivity?

Methodological Answer:

- Library Selection : Use a genome-wide sgRNA library (e.g., Brunello) in a pooled format .

- Dose-Response Profiling : Treat cells with IC₅₀ and IC₉₀ concentrations to enrich for resistance/sensitivity genes .

- Bioinformatics Pipeline : Analyze sequencing data with MAGeCK or BAGEL to rank candidate genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.